N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide
Overview
Description
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with terephthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the amide groups and potentially leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in electron transfer processes, influencing the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but has a thiourea linkage instead of an amide.
2-chloro-4-(trifluoromethyl)aniline: A simpler compound with similar functional groups but lacking the dicarboxamide structure.
Uniqueness
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide is unique due to its combination of chloro, trifluoromethyl, and amide groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and robust chemical properties.
Properties
CAS No. |
5349-06-4 |
---|---|
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine |
InChI |
InChI=1S/C9H16O5/c1-6-8(10-2)9-7(13-5-12-6)3-11-4-14-9/h6-9H,3-5H2,1-2H3 |
InChI Key |
JBSCGVFHCLNOQT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Canonical SMILES |
CC1C(C2C(COCO2)OCO1)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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